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molecular formula C7H7N3O B8509685 2-Methyl-2,7-dihydro-pyrazolo[3,4-b]pyridin-4-one

2-Methyl-2,7-dihydro-pyrazolo[3,4-b]pyridin-4-one

Cat. No. B8509685
M. Wt: 149.15 g/mol
InChI Key: YIIZUYFUTHFPGH-UHFFFAOYSA-N
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Patent
US07915411B2

Procedure details

A mixture of the product of Example 8b (0.177 g, 1.19 mmol) and phosphorus oxychloride (3 mL) was heated under reflux for 30 min and then cooled to room temperature. The reaction mixture was poured over ice, taken to pH 8 by the addition of 1N aqueous sodium hydroxide solution, and extracted with dichloromethane (3×30 mL). The combined organic phase was dried over anhydrous magnesium sulfate, filtered, and evaporated under reduced pressure to provide the title compound (0.170 g, 88% yield).
Quantity
0.177 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
88%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:10]=[C:9]2[C:4]([NH:5][CH:6]=[CH:7][C:8]2=O)=[N:3]1.P(Cl)(Cl)([Cl:14])=O.[OH-].[Na+]>>[Cl:14][C:8]1[C:9]2[C:4](=[N:3][N:2]([CH3:1])[CH:10]=2)[N:5]=[CH:6][CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0.177 g
Type
reactant
Smiles
CN1N=C2NC=CC(C2=C1)=O
Name
Quantity
3 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 30 min
Duration
30 min
ADDITION
Type
ADDITION
Details
The reaction mixture was poured over ice
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phase was dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=2C(N=CC1)=NN(C2)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.17 g
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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